Methyl 2-butoxy-2-methylpropanoate

Description

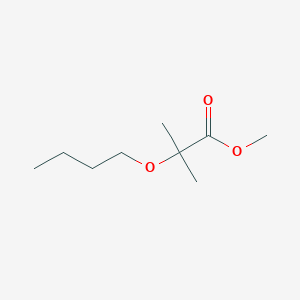

Methyl 2-butoxy-2-methylpropanoate is a branched-chain methyl ester characterized by a butoxy (–OC₄H₉) group and a methyl (–CH₃) substituent on the propanoate backbone. Its molecular formula is C₉H₁₈O₃, and its structure features a tertiary ester group, which influences its physical and chemical properties.

Key properties likely include:

Properties

CAS No. |

62467-24-7 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

methyl 2-butoxy-2-methylpropanoate |

InChI |

InChI=1S/C9H18O3/c1-5-6-7-12-9(2,3)8(10)11-4/h5-7H2,1-4H3 |

InChI Key |

HOFLMEMNPBRPHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butoxy-2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, the reaction involves 2-methylpropanoic acid and butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by distillation to purify the ester. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butoxy-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid in the presence of a strong acid or base.

Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: 2-methylpropanoic acid and butanol.

Transesterification: A different ester and an alcohol.

Reduction: 2-methylpropanol and butanol.

Scientific Research Applications

Methyl 2-butoxy-2-methylpropanoate has various applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.

Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 2-butoxy-2-methylpropanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The molecular targets include the active sites of esterases, where the ester bond is cleaved .

Comparison with Similar Compounds

Methyl 2-Hydroxyisobutyrate (C₅H₁₀O₃)

Structural Differences :

- Replaces the butoxy group with a hydroxyl (–OH) substituent .

Implications : - Higher polarity : Increased water solubility due to the –OH group.

- Reactivity : The hydroxyl group enables participation in hydrogen bonding and ester hydrolysis, unlike the inert butoxy group in the target compound.

- Applications: Used in pharmaceuticals and fine chemicals, contrasting with the hydrophobic solvent roles of Methyl 2-butoxy-2-methylpropanoate .

n-Butyl Methacrylate (C₈H₁₄O₂)

Structural Differences :

- Methacrylate backbone (CH₂=C(CH₃)COO–) vs. propanoate backbone (CH₃C(CH₃)(O–)COO–) . Implications:

- Polymerization : n-Butyl Methacrylate readily polymerizes due to the vinyl group, unlike the saturated target compound.

- Physical Properties: Higher boiling point (163°C vs. inferred lower value for this compound) due to linear structure .

- Applications: Primarily used in acrylic polymers, whereas the target compound may serve non-polymer roles.

Methyl Salicylate (C₈H₈O₃)

Structural Differences :

- Aromatic ring with a hydroxyl group vs. aliphatic butoxy substituent .

Implications : - Volatility : Lower volatility (boiling point 222°C) due to aromaticity, compared to the aliphatic target compound.

- Solubility: Limited water solubility, similar to this compound, but driven by aromaticity rather than branching.

- Applications : Used in fragrances and topical analgesics, contrasting with industrial solvent applications .

Data Table: Comparative Properties of Methyl Esters

Key Findings and Trends

- Branching Effects: Branched esters (e.g., this compound) exhibit lower melting points and reduced crystallinity compared to linear analogs .

- Substituent Influence : Polar groups (e.g., –OH in Methyl 2-hydroxyisobutyrate) enhance water solubility, while bulky aliphatic chains (e.g., butoxy) increase hydrophobicity .

- Application Divergence : Aromatic esters (e.g., Methyl Salicylate) dominate in consumer products, whereas aliphatic esters are favored in industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.